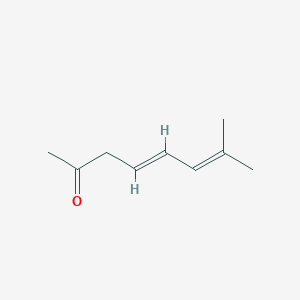

(4E)-7-Methylocta-4,6-dien-2-one

Description

(4E)-7-Methylocta-4,6-dien-2-one is an α,β-unsaturated ketone characterized by a conjugated dienone system and a methyl substituent at the 7-position. However, none of the provided evidence sources directly describe its synthesis, spectral data, or applications, making it challenging to derive authoritative conclusions about its properties or comparisons with analogs.

Properties

CAS No. |

100515-78-4 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(4E)-7-methylocta-4,6-dien-2-one |

InChI |

InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4-6H,7H2,1-3H3/b5-4+ |

InChI Key |

OZUXYFAAYGYFQU-SNAWJCMRSA-N |

SMILES |

CC(=CC=CCC(=O)C)C |

Isomeric SMILES |

CC(=C/C=C/CC(=O)C)C |

Canonical SMILES |

CC(=CC=CCC(=O)C)C |

Synonyms |

4,6-Octadien-2-one, 7-methyl-, (E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of the available evidence and its limitations:

Heterocyclic Compounds ()

focuses on pyrrolo[1,2-a]quinazoline derivatives, such as 4-[1-(dimethylamino)-1-(4-pyrrolo[1,2-a]quinazoliny)methyl]benzaldehyde (Compound 9). These are nitrogen-containing heterocycles with aromatic systems, unlike the aliphatic dienone structure of (4E)-7-Methylocta-4,6-dien-2-one.

Substituted Pentenoate Esters ()

details the synthesis of (S)-methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)-5-hydroxy-(2E)-pentenoate, a compound with an ester group and aromatic substituents. Its synthesis involves BF₃·Et₂O catalysis at low temperatures . This compound’s functional groups and reactivity (e.g., ester hydrolysis, electrophilic aromatic substitution) differ significantly from the conjugated ketone system of this compound.

1,2,5-Oxadiazine Derivatives ()

Without structural overlap with this compound, this data cannot inform comparisons.

Key Limitations of the Provided Evidence

Structural Relevance: The evidence focuses on heterocycles, esters, and oxadiazines, which lack the conjugated dienone framework of this compound.

Data Gaps: No NMR, MS, or reactivity data for the target compound or its analogs (e.g., 4E-isomers of aliphatic dienones) are provided.

Hypothetical Comparison Based on General Organic Chemistry Principles

While speculative due to insufficient evidence, the following table hypothesizes properties of this compound relative to common α,β-unsaturated ketones:

| Property | This compound (Hypothetical) | Mesityl Oxide (4-Methylpent-3-en-2-one) | (E)-3-Penten-2-one |

|---|---|---|---|

| Molecular Formula | C₉H₁₂O | C₆H₁₀O | C₅H₈O |

| Conjugation Length | Extended (4,6-diene) | Isolated (single double bond) | Single conjugated double bond |

| Reactivity | Enhanced dienophile/electrophilic addition | Moderate Michael addition | Moderate enolate formation |

| Boiling Point (Estimated) | ~180–190°C | 130–132°C | 120–122°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.